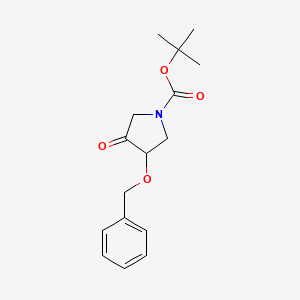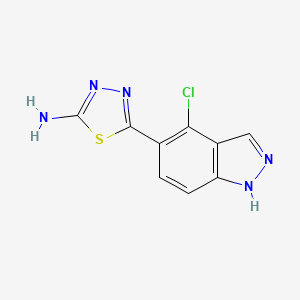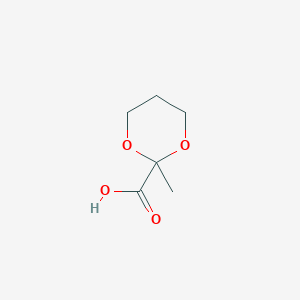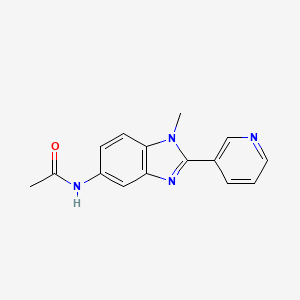![molecular formula C17H13NO3 B13873326 5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid](/img/structure/B13873326.png)
5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid is an organic compound that features a methoxy group attached to a naphthalene ring, which is further connected to a pyridinecarboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carboxylic acid would produce the corresponding alcohol.
科学的研究の応用
5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism by which 5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid exerts its effects involves interactions with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the pyridinecarboxylic acid moiety can act as a ligand for metal ions. These interactions can influence biological pathways and enzyme activities, making the compound useful in various biochemical studies .
類似化合物との比較
Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A tryptamine derivative with hallucinogenic properties.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A psychedelic compound found in various plant species.
Uniqueness
5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid is unique due to its combination of a methoxy-naphthalene structure with a pyridinecarboxylic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
特性
分子式 |
C17H13NO3 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
5-(6-methoxynaphthalen-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-21-15-6-4-11-8-12(2-3-13(11)9-15)14-5-7-16(17(19)20)18-10-14/h2-10H,1H3,(H,19,20) |
InChIキー |
NBQUWVCLPUHUFK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CN=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[4-(Cyclopropylmethoxy)phenyl]ethanol](/img/structure/B13873302.png)
![Propan-2-yl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13873306.png)


![methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate](/img/structure/B13873317.png)




